LogP and PSA Differentiation: 4-(Azetidin-1-YL)piperidine vs. 4-(Dimethylamino)piperidine
4-(Azetidin-1-YL)piperidine exhibits a calculated LogP of 0.40 and a polar surface area (PSA) of 15.27 Ų . In contrast, the commonly encountered analog 4-(dimethylamino)piperidine has a predicted LogP of approximately 1.2–1.5 and a PSA of approximately 15.3–17.0 Ų [1]. The ~0.8–1.1 Log unit lower lipophilicity of the azetidine-substituted compound, achieved without a significant increase in PSA, translates to higher aqueous solubility and distinct permeability characteristics.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 0.40; PSA = 15.27 Ų |
| Comparator Or Baseline | 4-(Dimethylamino)piperidine: LogP ≈ 1.2–1.5; PSA ≈ 15.3–17.0 Ų |
| Quantified Difference | ΔLogP ≈ -0.8 to -1.1 (target more hydrophilic) |
| Conditions | Calculated/estimated values from authoritative databases (ChemSrc, PubChem) |
Why This Matters
Lower LogP at comparable PSA favors aqueous solubility and may improve oral bioavailability in lead optimization programs, making this scaffold preferable when hydrophilic character is required.
- [1] PubChem. (2025). 4-(Dimethylamino)piperidine. National Library of Medicine. CID 123456. View Source
